molecular formula C13H27BrO B047752 13-Bromo-1-tridecanol CAS No. 116754-58-6

13-Bromo-1-tridecanol

Cat. No.: B047752
CAS No.: 116754-58-6
M. Wt: 279.26 g/mol
InChI Key: FJBCXJNCEVECEC-UHFFFAOYSA-N
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Description

13-Bromo-1-tridecanol is an organic compound with the molecular formula C₁₃H₂₇BrO. It is a brominated fatty alcohol, characterized by a long carbon chain with a hydroxyl group at one end and a bromine atom at the other. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Bromo-1-tridecanol is primarily synthesized through the bromination of 1-tridecanol. The process involves the reaction of 1-tridecanol with hydrogen bromide (HBr) under heating conditions. The reaction can be represented as follows:

C₁₃H₂₇OH+HBrC₁₃H₂₇BrO+H₂O\text{C₁₃H₂₇OH} + \text{HBr} \rightarrow \text{C₁₃H₂₇BrO} + \text{H₂O} C₁₃H₂₇OH+HBr→C₁₃H₂₇BrO+H₂O

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products Formed:

    Substitution: Depending on the nucleophile, products such as 13-hydroxytridecanol, 13-aminotridecanol, or 13-thioltridecanol can be formed.

    Oxidation: Products like 13-bromotridecanal or 13-bromotridecanoic acid.

Scientific Research Applications

13-Bromo-1-tridecanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of cell membrane dynamics and lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Comparison with Similar Compounds

    1-Bromo-1-tridecanol: Similar structure but with the bromine atom at the first carbon.

    13-Chloro-1-tridecanol: Chlorine atom instead of bromine.

    13-Iodo-1-tridecanol: Iodine atom instead of bromine.

Uniqueness: 13-Bromo-1-tridecanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

13-bromotridecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCXJNCEVECEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364667
Record name 13-Bromo-1-tridecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116754-58-6
Record name 13-Bromo-1-tridecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-Bromo-1-tridecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described in the paper for producing 13-bromo-1-tridecanol?

A1: The paper describes a novel method for synthesizing bromoalkanols, including this compound, using microwave irradiation []. This method offers several advantages over traditional methods. It achieves high selectivity (90.5%-96.6%) for the desired monobrominated product, meaning fewer unwanted byproducts are formed []. Additionally, the reaction proceeds with good yields (40.9%-78.7%), making it an efficient method for producing these compounds []. The use of microwave irradiation allows for shorter reaction times compared to conventional heating methods []. This method represents a valuable contribution to synthetic chemistry, offering a more efficient and selective route to bromoalkanols like this compound.

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